8-Bromoadenosine
Overview
Description
8-Bromoadenosine is an adenosine analog . It is a cell-permeable cAMP analog having greater resistance to hydrolysis by phosphodiesterases than cAMP . It activates protein kinase A, inhibits growth, decreases proliferation, increases differentiation, and induces apoptosis of cultured cells .
Synthesis Analysis
8-vinyladenosine was prepared from 8-bromoadenosine using a palladium cross-coupling reaction with tetravinyltin . The procedure involves refluxing of 8-bromoadenosine with hexamethyldisilazane (HMDS) in dioxane for 8 hours which yielded persilylated 8-bromoadenosine .Molecular Structure Analysis
The molecular formula of 8-Bromoadenosine is C10H12BrN5O4 . The molecular weight is 346.14 .Chemical Reactions Analysis
In the absence of calcium, the rate of 8-Br-ATP hydrolysis by fibers was higher than that for ATP, but it kept the fibers relaxed . In the presence of calcium, the fibers exhibited force development and active shortening to varying extents .Physical And Chemical Properties Analysis
8-Bromoadenosine has a molecular weight of 346.14 . It is a solid substance stored at 4°C .Scientific Research Applications
Application in Muscle Research
- Scientific Field: Muscle Research
- Summary of Application: 8-Bromoadenosine triphosphate (8-Br-ATP) has been used to study the contractility of vertebrate skeletal muscle fibers .
- Methods of Application: The analogue was characterized using vertebrate skeletal muscle fibers. In the absence of calcium, the rate of 8-Br-ATP hydrolysis by fibers was higher than that for ATP .
- Results: The results suggest that most of the hydrolytic products of 8-Br-ATP dissociate from myosin prematurely, but a small fraction of myosin with these products does enter the calcium-dependent work-producing pathway and complete the normal process of chemo-mechanical conversion .
Application in Cell Biology
- Scientific Field: Cell Biology
- Summary of Application: 8-Bromoadenosine 3′,5′-cyclic monophosphate has been used to treat H295R cells as positive controls for CYP19 induction, as a membrane permeable cAMP analog to study its effect on short-circuit current (Isc), and to investigate its potential as an inducer of differentiation in Wharton′s jelly-derived mesenchymal stem cells (WJ-MSCs) . It has also been used to study its effect on fas and caspase-3 mRNA expression and on P4 production in bovine mid luteal cell culture .
- Methods of Application: This compound is a cell-permeable cAMP analog having greater resistance to hydrolysis by phosphodiesterases than cAMP .
- Results: It activates protein kinase A, inhibits growth, decreases proliferation, increases differentiation, and induces apoptosis of cultured cells .
Application in Receptor Mapping Studies
- Scientific Field: Biochemistry
- Summary of Application: 8-Bromoadenosine 5′-monophosphate (8-Br-AMP) is an analogue of 5′-AMP that is useful for receptor mapping studies .
- Methods of Application: It is used as a starting structure for 8-modified 5′-AMP derivatives and for the synthesis of poly-8-bromoriboadenylic acid .
- Results: The results of these studies can provide valuable insights into the structure and function of various receptors .
Application in Protein Kinase Activation
- Scientific Field: Molecular Biology
- Summary of Application: 8-Bromoadenosine 3’,5’-cyclic adenosine monophosphate (8-Br-cAMP) is a brominated derivative of cyclic adenosine monophosphate (cAMP). It is an activator of cyclic AMP-dependent protein kinase .
- Methods of Application: It is long-acting because it is resistant to degradation by cyclic AMP phosphodiesterase .
- Results: The activation of protein kinase A can lead to a variety of cellular responses, including the inhibition of growth, decrease in proliferation, increase in differentiation, and induction of apoptosis of cultured cells .
Application in Protein Kinase Activation
- Scientific Field: Biochemistry
- Summary of Application: 8-Bromoadenosine 3’,5’-cyclic adenosine monophosphate (8-Br-cAMP) is a brominated derivative of cyclic adenosine monophosphate (cAMP). It is an activator of cyclic AMP-dependent protein kinase .
- Methods of Application: It is long-acting because it is resistant to degradation by cyclic AMP phosphodiesterase .
- Results: The activation of protein kinase A can lead to a variety of cellular responses, including the inhibition of growth, decrease in proliferation, increase in differentiation, and induction of apoptosis of cultured cells .
Application in Receptor Mapping Studies
- Scientific Field: Biochemistry
- Summary of Application: 8-Bromoadenosine 5′-monophosphate (8-Br-AMP) is an analogue of 5′-AMP useful for receptor mapping studies .
- Methods of Application: It is used as a starting structure for 8-modified 5′-AMP derivatives and for the synthesis of poly-8-bromoriboadenylic acid .
- Results: The results of these studies can provide valuable insights into the structure and function of various receptors .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-8-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)/t3-,5-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUPMOPLUQHMLE-UUOKFMHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001021364 | |
Record name | 8-Bromoadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001021364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromoadenosine | |
CAS RN |
2946-39-6 | |
Record name | 8-Bromoadenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2946-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromoadenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002946396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Bromoadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001021364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-bromoadenosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.054 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-BROMOADENOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85C9T4TXH2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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